N-Palmitoylsphingomyelin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Membrane Structure and Function:

- N-Palmitoylsphingomyelin is a major component of the plasma membrane, the outer layer of animal cells. It contributes to the stability and fluidity of the membrane, influencing various cellular functions like signal transduction and membrane trafficking. Source: National Institutes of Health: )

Cellular Signaling:

- N-Palmitoylsphingomyelin can act as a platform for the assembly of signaling molecules, influencing various cellular processes like cell proliferation, differentiation, and apoptosis (programmed cell death). Source: National Center for Biotechnology Information: )

Neurological Function:

- N-Palmitoylsphingomyelin is abundant in the myelin sheath, which insulates nerve fibers in the brain and spinal cord. Research suggests that its levels might be associated with neurological disorders like multiple sclerosis and Alzheimer's disease. Source: ScienceDirect:

Model Systems:

N-Palmitoylsphingomyelin is a type of sphingolipid characterized by a long-chain fatty acid, palmitic acid, attached to a sphingosine backbone. It is a major component of cell membranes, particularly in the myelin sheath that insulates nerve fibers. The chemical formula for N-Palmitoylsphingomyelin is C39H79N2O6P, and it plays a crucial role in maintaining membrane integrity and fluidity due to its unique structural properties .

The molecule consists of a hydrophobic tail formed by the palmitic acid and a hydrophilic head group containing phosphocholine. This amphiphilic nature allows N-Palmitoylsphingomyelin to participate in the formation of lipid bilayers, which are essential for cellular compartmentalization and signaling processes .

NPSM plays a crucial role in maintaining membrane structure and fluidity. The interaction of its hydrophobic tail with the interior of the membrane and the hydrophilic headgroup with the aqueous environment creates a stable bilayer structure [1]. Additionally, NPSM can interact with other membrane components and signaling molecules, influencing various cellular processes [4].

Literature Cited

- mzCloud - Palmitoyl sphingomyelin:

- Journal of Lipid Research - Sphingomyelins: Their role in normal and diseased states: )

- Biochemistry Journal - An early step in sphingomyelin biosynthesis: Isolation and partial purification of a serine palmitoyltransferase from rat brain:

- Cell Death & Differentiation - Sphingolipids: a nexus for cell death regulation:

- Nature Reviews Neuroscience - Myelin breakdown and repair in multiple sclerosis:

- Biochimica et Biophysica Acta (BBA) - Molecular Biology of the Cell - Sphingomyelinases: Structure, function and regulation:

- [Archives of Toxicology - Sphingomyelin and cell death](

The synthesis of N-Palmitoylsphingomyelin involves several enzymatic reactions. The initial step is the condensation of L-serine with palmitoyl-CoA, catalyzed by serine palmitoyltransferase, producing dihydrosphingosine. This intermediate undergoes N-acylation to form ceramide, which is then converted into N-Palmitoylsphingomyelin through the action of sphingomyelin synthase. The reaction can be summarized as follows:

- Condensation: L-serine + palmitoyl-CoA → dihydrosphingosine

- N-acylation: Dihydrosphingosine → ceramide

- Synthesis: Ceramide + phosphocholine → N-Palmitoylsphingomyelin + diacylglycerol .

N-Palmitoylsphingomyelin has significant biological functions, particularly in cell signaling and membrane dynamics. It is involved in the formation of lipid rafts—microdomains within cell membranes that facilitate protein-protein interactions and signal transduction pathways. The presence of cholesterol enhances the stability and functionality of these lipid rafts, where N-Palmitoylsphingomyelin contributes to membrane rigidity and organization .

Additionally, N-Palmitoylsphingomyelin participates in cellular processes such as apoptosis and inflammation by modulating the activity of various signaling molecules . Its hydrolysis by sphingomyelinases releases ceramide, which acts as a second messenger in many signaling pathways.

N-Palmitoylsphingomyelin can be synthesized through various chemical methods. One common approach involves the chemical acylation of sphingosine with palmitic acid derivatives under controlled conditions to yield N-Palmitoylsphingomyelin. Another method includes enzymatic synthesis using sphingomyelin synthase in vitro, which allows for more specific control over the reaction environment and product purity .

The synthesis can also be achieved using selectively deuterated substrates for detailed structural studies via nuclear magnetic resonance spectroscopy, providing insights into its interactions within lipid bilayers .

N-Palmitoylsphingomyelin has several applications in biochemistry and medicine:

- Membrane Research: It serves as a model compound for studying membrane dynamics and lipid interactions.

- Drug Delivery: Its ability to form stable lipid bilayers makes it suitable for developing drug delivery systems.

- Neuroscience: Given its role in myelin sheath formation, it is crucial for research related to neurodegenerative diseases and demyelinating conditions .

- Biomarkers: Changes in levels of N-Palmitoylsphingomyelin have been investigated as potential biomarkers for various diseases.

Studies have shown that N-Palmitoylsphingomyelin interacts significantly with cholesterol and other phospholipids such as dipalmitoylphosphatidylcholine. These interactions affect the physical properties of lipid bilayers, including phase transition temperatures and membrane fluidity. For instance, the presence of cholesterol reduces the transition temperature of N-Palmitoylsphingomyelin bilayers, indicating a more fluid state at physiological temperatures .

Molecular dynamics simulations have provided insights into how these interactions influence membrane organization and function, highlighting their importance in cellular processes such as signaling and transport .

Several compounds are structurally similar to N-Palmitoylsphingomyelin, including:

- Sphingomyelin: A broader class that includes various acyl chain lengths; differs primarily in the fatty acid composition.

- N-Acylsphingosines (e.g., N-Palmitoylsphingosine): Lacks the phosphocholine head group found in sphingomyelins; involved in different biological functions.

- Dipalmitoylphosphatidylcholine: A phospholipid that shares some structural features but has different functional roles within membranes.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Sphingomyelin | Contains various fatty acids; essential for myelination | Broader class; variability in acyl chains |

| N-Acylsphingosines | Lacks phosphate group; simpler structure | Different roles; not involved in membrane rafts |

| Dipalmitoylphosphatidylcholine | Phospholipid; important for lung surfactant | Different head group; affects membrane fluidity |

N-Palmitoylsphingomyelin stands out due to its specific role in myelination and its unique interactions with cholesterol that influence membrane properties and cellular signaling pathways .

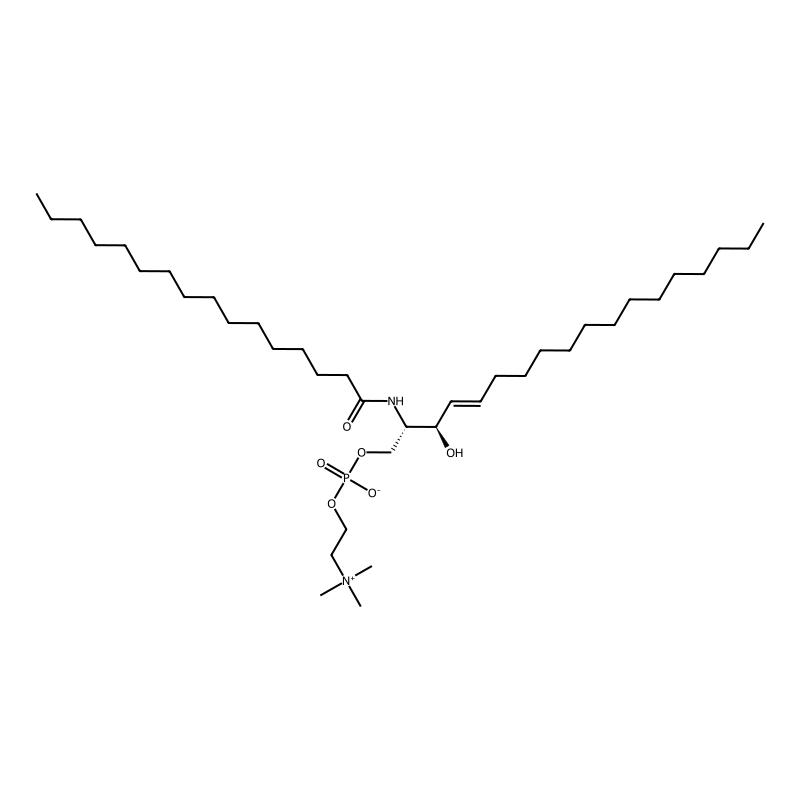

Chemical Structure and Molecular Formula

N-Palmitoylsphingomyelin (C39H79N2O6P) comprises three primary components:

- Sphingosine backbone: An 18-carbon amino alcohol with a trans-double bond at position 4 (4E)

- Palmitoyl group: A 16-carbon saturated fatty acid (hexadecanoic acid) amide-linked to the sphingosine amino group

- Phosphorylcholine headgroup: A phosphate ester bonded to choline at the primary hydroxyl of sphingosine [1] [2].

The molecular architecture features:

- Molecular weight: 703.0281 g/mol

- Charge: Zwitterionic form at physiological pH due to phosphate (-1) and trimethylammonium (+1) groups

- Hydrogen bond donors/acceptors: 3 donors (2 hydroxyls, 1 amide) / 6 acceptors (phosphate oxygens, amide carbonyl, hydroxyls) [2].

Table 1: Molecular descriptors of N-Palmitoylsphingomyelin

| Property | Value |

|---|---|

| Molecular formula | C39H79N2O6P |

| Exact mass | 703.0281 Da |

| Topological polar SA | 147 Ų |

| Heavy atom count | 48 |

| Formal charge | 0 |

Stereochemical Configuration and Isomerism

The molecule exhibits three stereochemical elements:

- Absolute configuration at C2 (S) and C3 (R) of the sphingosine backbone

- Double bond geometry: 4E configuration in the sphingosine chain

- Epimeric potential: Exists as single diastereomer due to fixed sphingosine stereochemistry [2].

Critical stereochemical features include:

- The 2S,3R configuration creates a 3,4-erythro-dihydroxy motif essential for membrane interactions

- The 4E double bond induces a kinked conformation in the sphingosine chain

- No observable epimerization under physiological conditions due to stable amide linkage [1] [2].

Table 2: Stereochemical parameters

| Stereoelement | Type | Configuration |

|---|---|---|

| C2 (sphingosine) | Chiral | S |

| C3 (sphingosine) | Chiral | R |

| C4-C5 (sphingosine) | Double bond | E |

Structural Analogues and Derivatives

N-Palmitoylsphingomyelin belongs to a family of sphingomyelins differentiated by acyl chain length and saturation:

Primary analogues:

- N-Stearoylsphingomyelin (C41H83N2O6P): 18-carbon stearoyl group increases hydrophobicity by ~10% compared to palmitoylated form [3]

- N-Lignoceroylsphingomyelin (C45H91N2O6P): 24-carbon acyl chain enhances lipid raft affinity

Derivative classes:

- Hydroxylated variants: Additional hydroxyl groups on sphingosine (e.g., phytosphingosine-based)

- Headgroup modifications: Replacement of choline with ethanolamine or serine

- Double bond isomers: cis-4Z configuration alters membrane curvature induction [3].

Table 3: Comparative analysis of sphingomyelin analogues

| Compound | Acyl Chain | Carbons | Molecular Weight |

|---|---|---|---|

| N-Palmitoylsphingomyelin | Palmitoyl | 16 | 703.0281 |

| N-Stearoylsphingomyelin | Stearoyl | 18 | 731.0813 |

| N-Lignoceroylsphingomyelin | Lignoceroyl | 24 | 815.1881 |

Nomenclature and Classification within Sphingolipids

The systematic IUPAC name reflects three structural domains:

- Sphingoid base: (2S,3R,4E)-2-amino-3-hydroxyoctadec-4-ene

- Acyl group: Hexadecanoyl (C16:0)

- Phosphodiester: 2-(trimethylazaniumyl)ethyl phosphate

Classification hierarchy:

- Main class: Sphingolipids

- Subclass: Phosphosphingolipids

- Family: Sphingomyelins

- Subtype: N-acylsphingosine-1-phosphocholines

Database identifiers:

The structural nomenclature adheres to sphingolipid classification rules where:

The biosynthesis of N-palmitoylsphingomyelin occurs through a carefully orchestrated series of enzymatic reactions that commence in the endoplasmic reticulum and culminate in the Golgi apparatus. The initial and rate-limiting step involves serine palmitoyltransferase, an enzyme complex encoded by three genes: sphingolipid long chain base subunit 1, sphingolipid long chain base subunit 2, and the recently identified sphingolipid long chain base subunit 3 [1]. This enzyme catalyzes the condensation of serine and palmitoyl-coenzyme A to form 3-ketodihydrosphingosine [1]. The subsequent reduction of 3-ketodihydrosphingosine by 3-ketodihydrosphingosine reductase produces dihydrosphingosine [1].

The formation of N-palmitoylceramide requires the action of ceramide synthase, which acylates dihydrosphingosine with palmitic acid. Six ceramide synthase isoforms exist in mammals, each displaying distinct fatty acid chain length preferences [1]. For N-palmitoylsphingomyelin synthesis, ceramide synthase 5 and ceramide synthase 6 primarily handle the incorporation of palmitic acid [2]. The resulting dihydroceramide undergoes desaturation by dihydroceramide desaturase 1 to produce N-palmitoylceramide [3].

The final step in N-palmitoylsphingomyelin synthesis involves the transfer of the phosphorylcholine moiety from phosphatidylcholine to N-palmitoylceramide. This reaction is catalyzed by sphingomyelin synthase, which exists in two isoforms: sphingomyelin synthase 1 and sphingomyelin synthase 2 [4] [5]. Both enzymes catalyze the reaction according to the stoichiometry: ceramide + phosphatidylcholine ⇌ sphingomyelin + 1,2-diacyl-sn-glycerol [4]. The reaction is bidirectional and occupies a central position in sphingolipid and glycerophospholipid metabolism [6].

Sphingomyelin synthase 1 localizes primarily to the Golgi apparatus, while sphingomyelin synthase 2 distributes between the Golgi and plasma membrane [4] [7]. The structural organization of these enzymes features six transmembrane domains with their amino and carboxyl termini facing the cytosol [4]. Recent cryo-electron microscopic studies revealed that sphingomyelin synthase-related protein forms hexameric structures, while sphingomyelin synthase 1 and sphingomyelin synthase 2 exist as stable dimers [4].

Regulation of Biosynthetic Enzymes

The regulation of N-palmitoylsphingomyelin biosynthesis occurs at multiple levels, involving both transcriptional and post-translational mechanisms. The rate-limiting enzyme serine palmitoyltransferase undergoes negative regulation by the highly conserved endoplasmic reticulum-localized Orm family proteins [8]. These regulatory proteins directly interact with serine palmitoyltransferase to inhibit its activity [8].

Relief from Orm-mediated inhibition occurs through phosphorylation by the protein kinase Ypk1 in yeast and its mammalian ortholog protein kinase B/Akt [8]. Additionally, the morphogenesis checkpoint kinase Swe1 in yeast positively regulates serine palmitoyltransferase activity independently of the Ypk1 pathway [8]. This regulation creates an autoregulatory loop wherein sphingolipid levels influence cell cycle progression through Swe1-mediated phosphorylation of cyclin-dependent kinase Cdc28 [8].

Ceramide synthesis regulation involves the coordinate expression of ceramide synthase isoforms, which determines the fatty acid composition of the resulting ceramides [2]. The target of rapamycin complex 2 positively regulates ceramide biosynthesis by controlling the AGC kinase Ypk2, which subsequently modulates ceramide synthase activity [9]. Calcineurin plays an antagonistic role in this pathway, providing additional regulatory control [9].

Sphingomyelin synthase activity undergoes regulation through protein kinase D-mediated phosphorylation [10] [11]. Protein kinase D, activated by diacylglycerol at the Golgi apparatus, phosphorylates multiple sites on both sphingomyelin synthase 1 and sphingomyelin synthase 2, leading to decreased enzymatic activity [10]. This creates a negative feedback loop wherein the diacylglycerol product of the sphingomyelin synthase reaction ultimately inhibits the enzyme [10].

The availability of ceramide substrate for sphingomyelin synthesis depends critically on ceramide transfer protein-mediated transport from the endoplasmic reticulum to the Golgi [12]. Ceramide transfer protein regulation occurs through phosphorylation within its serine-rich motif by protein kinase D, which reduces ceramide transfer efficiency [12]. The protein also requires binding to phosphatidylinositol 4-phosphate through its pleckstrin homology domain for proper Golgi targeting [12].

Metabolic Interconversions with Other Sphingolipids

N-palmitoylsphingomyelin participates in extensive metabolic interconversions that link it to virtually all major sphingolipid species. The sphingomyelinase pathway represents the primary catabolic route, wherein both acid and neutral sphingomyelinases hydrolyze N-palmitoylsphingomyelin to generate N-palmitoylceramide and phosphorylcholine [13]. Acid sphingomyelinase operates in lysosomes during constitutive sphingolipid turnover, while neutral sphingomyelinase 2 functions at the plasma membrane inner leaflet in response to cellular stress [13].

The liberated N-palmitoylceramide serves as a central hub for further metabolic conversions [14]. Ceramidases can hydrolyze the amide bond to produce sphingosine and palmitic acid [15]. Sphingosine subsequently undergoes phosphorylation by sphingosine kinase 1 or sphingosine kinase 2 to form sphingosine 1-phosphate, a potent bioactive lipid mediator [15]. Alternatively, sphingosine can re-enter the salvage pathway through re-acylation by ceramide synthases to regenerate ceramide species [15].

Ceramide kinase phosphorylates N-palmitoylceramide at the 1-hydroxyl position to produce ceramide 1-phosphate, another bioactive sphingolipid involved in cell survival and inflammatory responses [14]. The glucosylceramide synthase pathway diverts N-palmitoylceramide toward glycosphingolipid synthesis by adding glucose to form N-palmitoylglucosylceramide [14]. This represents the initial step in the synthesis of complex gangliosides and other glycosphingolipids [16].

The interconnection between sphingolipid and glycerophospholipid metabolism occurs through the sphingomyelin synthase reaction itself [17]. The diacylglycerol product can undergo further metabolism through diacylglycerol kinase to form phosphatidic acid, or through diacylglycerol acyltransferase to form triacylglycerols [17]. This creates metabolic cross-talk between sphingolipid synthesis and neutral lipid metabolism [17].

Cellular and Tissue-Specific Biosynthesis Patterns

The biosynthesis of N-palmitoylsphingomyelin exhibits remarkable cellular and tissue-specific variations that reflect the diverse functional requirements across different biological systems. Neural tissues demonstrate the highest capacity for sphingomyelin synthesis, with brain tissue containing 55.60 ± 0.43 pmol/μg protein, significantly exceeding levels in kidney (43.75 ± 0.21 pmol/μg protein) and liver (22.26 ± 0.14 pmol/μg protein) [18].

The cellular localization of sphingomyelin synthesis differs markedly between cell types. In neurons, sphingomyelin biosynthesis occurs primarily in post-Golgi compartments, most likely the trans-Golgi network, as evidenced by the differential response to brefeldin A treatment [19]. Neuronal cells exhibit low sphingomyelin synthase activity and high sphingomyelinase activity, resulting in a low sphingomyelin to ceramide ratio of approximately 1.5:1 [20]. This pattern reflects the specialized requirements of neurons for rapid sphingolipid turnover and ceramide-mediated signaling.

In contrast, oligodendrocytes display high sphingomyelin synthase activity and low sphingomyelinase activity, yielding a high sphingomyelin to ceramide ratio of 9:1 [20]. This metabolic configuration supports the massive sphingomyelin requirements for myelin synthesis, where sphingomyelin constitutes approximately 10% of total brain lipids [21]. The differential regulation of sphingomyelin synthesis versus catabolism represents a fundamental adaptation that enables oligodendrocytes to generate and maintain the sphingomyelin-rich myelin sheaths essential for neural function [20].

Hepatocytes demonstrate unique regulatory patterns wherein sphingomyelin synthase 1 overexpression significantly alters lipid metabolism beyond sphingolipid synthesis [17]. Enhanced sphingomyelin synthesis in liver cells leads to reduced triacylglycerol accumulation and altered fatty acid partitioning between phosphatidylcholine and triacylglycerol pathways [17]. This suggests that hepatic sphingomyelin synthesis integrates with broader metabolic networks controlling energy storage and membrane composition.

The tissue-specific expression of sphingomyelin synthase isoforms contributes to distinct biosynthetic patterns. Sphingomyelin synthase 1 shows ubiquitous expression but varies in activity levels across tissues [22]. Sphingomyelin synthase 2 exhibits more restricted expression patterns and associates preferentially with plasma membrane synthesis in certain cell types [22]. The recent identification of tissue-specific alternative transcripts and circular RNAs derived from the sphingomyelin synthase 1 gene suggests additional layers of regulatory complexity [22].

Age-related changes in sphingomyelin biosynthesis demonstrate progressive increases in enzymatic activities across multiple tissues [23]. The liver exhibits the highest neutral sphingomyelinase activity, while kidney and brain show elevated levels of both neutral sphingomyelinase and ceramidase activities [23]. These developmental and aging-related patterns indicate that sphingolipid metabolic enzyme activities undergo systematic regulation throughout the lifespan, potentially contributing to age-associated changes in membrane composition and cellular function [23].

The plasma membrane represents a unique compartment for sphingomyelin synthesis, where approximately 60-65% of total cellular sphingomyelin exists in a readily accessible pool [24]. This pool undergoes rapid turnover through plasma membrane-localized sphingomyelin synthase 2 activity [24]. The remaining 35-40% of sphingomyelin resides in an inaccessible intracellular pool that does not equilibrate with the plasma membrane pool [24]. This compartmentalization creates distinct metabolic pools with different turnover rates and functional significance.